1-Naphthylzinc bromide
CAS No.: 251957-73-0
Cat. No.: VC11708291
Molecular Formula: C10H7BrZn
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251957-73-0 |
|---|---|
| Molecular Formula | C10H7BrZn |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | bromozinc(1+);1H-naphthalen-1-ide |
| Standard InChI | InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | JHKREXZPCGVUPO-UHFFFAOYSA-M |
| SMILES | C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br |
| Canonical SMILES | C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Naphthylzinc bromide (theoretical formula: ) consists of a naphthalene ring substituted at the 1-position with a zinc-bound methyl group and a bromide counterion. This configuration contrasts with the more commonly reported 2-naphthyl analogs, where substituents occupy the β-position of the fused aromatic system . The 1-naphthyl orientation induces distinct steric and electronic effects, potentially altering reactivity in cross-coupling reactions compared to its 2-isomer.
Table 1: Comparative molecular properties of naphthylzinc bromides
Synthetic Applications in Cross-Coupling Reactions
Negishi Coupling
Organozinc reagents like 1-naphthylzinc bromide serve as critical nucleophiles in Pd-catalyzed Negishi couplings. For example, (2-naphthylmethyl)zinc bromide facilitates the synthesis of biaryl structures through reactions with aryl halides . By analogy, 1-naphthylzinc bromide could enable analogous couplings, though the ortho-substitution may impose steric constraints affecting reaction yields.
Suzuki-Miyaura Coupling Adaptations
While Suzuki-Miyaura reactions traditionally employ organoboron compounds, modified conditions allow organozinc reagents to participate. The 6-methoxy-2-naphthylzinc bromide demonstrates this adaptability, forming carbon-carbon bonds with aryl halides under optimized catalysis. Such methodologies may extend to 1-naphthylzinc bromide, albeit with potential adjustments to ligand systems to accommodate steric bulk.
Biological and Pharmacological Considerations
Toxicity Profile
Bromide ions (Br⁻) exhibit dose-dependent neurotoxicity, disrupting chloride transport and neurotransmitter function . While specific toxicological data for 1-naphthylzinc bromide remain unavailable, analogous organozinc compounds demand precautions against inhalation, dermal contact, and ingestion due to potential bromide release upon decomposition .
Table 2: Hazard indicators for related compounds
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